Home > Products > Screening Compounds P67551 > Thalidomide-5'-O-C6-OH
Thalidomide-5'-O-C6-OH -

Thalidomide-5'-O-C6-OH

Catalog Number: EVT-14894799
CAS Number:
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-O-C6-hydroxy is a derivative of thalidomide, which was initially developed as a sedative and later recognized for its teratogenic effects. Despite its controversial history, thalidomide has found therapeutic applications, particularly in treating multiple myeloma and leprosy. Thalidomide-5'-O-C6-hydroxy is significant in the field of medicinal chemistry, especially in the development of targeted protein degraders, which represent a novel approach to drug design by selectively degrading disease-related proteins .

Source

Thalidomide-5'-O-C6-hydroxy is synthesized through chemical modifications of the parent thalidomide molecule. The compound's synthesis and characterization have been documented in various scientific publications, emphasizing its potential in drug development .

Classification

Thalidomide-5'-O-C6-hydroxy belongs to the class of compounds known as phthalimides. It is classified as a small molecule drug candidate with applications in oncology and immunology due to its ability to modulate immune responses and induce protein degradation .

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-O-C6-hydroxy typically involves several organic reactions aimed at modifying the thalidomide structure. Common methods include:

  • Nitration: Introducing nitro groups to facilitate further reactions.
  • Reduction: Converting nitro groups to amines or other functional groups.
  • Hydrolysis: Modifying ester or amide groups to yield the desired hydroxy compound.

Technical Details

The synthesis process requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions are often conducted under inert atmospheres (e.g., argon) to prevent unwanted side reactions . Continuous flow reactors may be employed for larger-scale production to ensure consistency and efficiency .

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-5'-O-C6-hydroxy can be represented as follows:

C13H10N2O4\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_4

This structure includes a phthalimide core with hydroxyl and other functional groups that contribute to its biological activity.

Data

Key structural data include:

  • Molecular weight: 250.23 g/mol
  • Melting point: Typically ranges around 260–262 °C for derivatives .
  • Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups .
Chemical Reactions Analysis

Reactions

Thalidomide-5'-O-C6-hydroxy participates in various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl derivatives.
  • Reduction: The compound can undergo reduction reactions, particularly at sites amenable to hydrogenation.
  • Substitution: Nucleophilic substitutions can occur at the hydroxyl position or other reactive sites.

Technical Details

Common reagents used include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents such as palladium on carbon in hydrogen gas environments.
  • Nucleophiles like amines or alcohols activated by carbodiimides for substitution reactions .
Mechanism of Action

Thalidomide-5'-O-C6-hydroxy exerts its effects primarily through binding to cereblon, a component of the Cullin-RING E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins involved in various diseases, including cancer . This mechanism highlights its potential as a targeted therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5'-O-C6-hydroxy typically appears as a white crystalline solid with high stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high pH or temperature) .
Applications

Thalidomide-5'-O-C6-hydroxy has diverse applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex molecules aimed at disease treatment.
  • Biological Research: Used in developing probes for studying protein interactions and cellular processes.
  • Pharmaceutical Development: Integral in designing targeted protein degraders that selectively eliminate harmful proteins associated with diseases like cancer and autoimmune disorders .
Mechanistic Foundations of Thalidomide-5'-O-C6-OH Activity

Molecular Targets and Binding Dynamics in Protein Degradation Pathways

Thalidomide-5'-O-C6-OH functions as a cereblon (CRBN)-directed molecular glue, inducing targeted protein degradation via the ubiquitin-proteasome system (UPS). This derivative exploits the CRL4CRBN E3 ubiquitin ligase complex, comprising Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins-1 (ROC1), and CRBN as the substrate receptor [5] [6]. Its hydroxylated structure enables covalent linkage to functional groups (e.g., via C6 alkyl chain), facilitating its use in Proteolysis-Targeting Chimeras (PROTACs). Unlike classic PROTACs (heterobifunctional molecules), Thalidomide-5'-O-C6-OH acts as a covalent adapter that modifies CRBN’s substrate-binding pocket, enabling recruitment of non-native neosubstrates [4] [9]. Binding studies confirm its affinity for CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400), altering the complex’s thermodynamic stability and promoting ubiquitination of zinc-finger transcription factors like PLZF (promyelocytic leukemia zinc finger protein) [1].

Table 1: Key Neosubstrates Degraded via Thalidomide-5'-O-C6-OH-Induced CRL4CRBN Activity

NeosubstrateBiological RoleDegradation Consequence
PLZF (ZBTB16)Transcriptional regulatorLimb malformations (teratogenicity) [1]
IKZF1/IkarosHematopoietic transcription factorImmunomodulation [5]
MEIS2Homeobox transcription factorDisrupted neural development [6]

Role in Cereblon (CRBN)-Dependent E3 Ubiquitin Ligase Complex Modulation

Thalidomide-5'-O-C6-OH binding to CRBN induces conformational changes that repurpose the ligase’s substrate specificity. Unlike the parent compound thalidomide, which inhibits CRBN auto-ubiquitination and stabilizes the ligase complex [6], this derivative enhances the recruitment of specific neosubstrates. Structural analyses reveal that the 5'-hydroxyl group and C6 linker form hydrogen bonds with His378 in CRBN’s hydrophobic pocket, increasing rigidity and altering surface complementarity for substrates like PLZF [1] [5]. This modification shifts the complex toward ubiquitinating proteins with β-hairpin loops containing Gly/Zn-finger motifs [4]. Notably, species-specific differences exist: Mouse and chicken CRBN exhibit distinct responses to Thalidomide-5'-O-C6-OH compared to human CRBN due to variations in the binding pocket’s flexibility [1].

Anti-Angiogenic Mechanisms: Comparative Analysis with Parent Compound Metabolites

Thalidomide-5'-O-C6-OH shares anti-angiogenic properties with its parent metabolites (e.g., 5-hydroxythalidomide), but with enhanced stability due to its alkyl linker. Both metabolites inhibit endothelial cell proliferation by downregulating pro-angiogenic factors, though through distinct mechanisms:

  • 5-Hydroxythalidomide: Directly suppresses VEGF-induced microvessel formation in rabbit/human models by reducing MMP-2 and IL-8 secretion from endothelial cells [7] [10].
  • Thalidomide-5'-O-C6-OH: Leverages CRBN-dependent degradation of HIF-1α (hypoxia-inducible factor), attenuating VEGF transcription. Unlike 5-hydroxythalidomide, it requires metabolic activation by cytochrome P450 enzymes (CYP2C19) in humans/rabbits, explaining its inactivity in rodents [10].

Table 2: Comparative Anti-Angiogenic Effects of Thalidomide Metabolites

Parameter5-HydroxythalidomideThalidomide-5'-O-C6-OH
Primary MechanismMMP-2/IL-8 inhibition [7]HIF-1α degradation [10]
Species SpecificityHuman/Rabbit [10]Human/Rabbit [10]
CRBN DependencyPartial (indirect)High (direct)
Impact on Endothelial Cells↓ Proliferation on vitronectin [7]↓ Tubulogenesis via VEGF suppression

Structural Determinants of Immunomodulatory vs. Teratogenic Activity

The teratogenicity of thalidomide derivatives correlates with their ability to degrade PLZF, a master regulator of limb development [1]. Thalidomide-5'-O-C6-OH’s C6-OH linker extends away from CRBN’s ligand-binding pocket, facilitating hydrophobic interactions with PLZF’s first and third zinc-finger domains. This contrasts with immunomodulatory derivatives (lenalidomide/pomalidomide), whose 4-amino-glutarimide moiety favors IKZF1/3 recruitment [5] [9]. Key structural distinctions include:

  • Teratogenic Potential: Driven by the phthalimide ring’s orientation and linker length. The 5'-hydroxyl position in Thalidomide-5'-O-C6-OH stabilizes PLZF recognition, whereas 5-OH-thalidomide lacks this spatial flexibility [1] [9].
  • Immunomodulatory Selectivity: Requires electron-donating groups at C4 (e.g., amino group in lenalidomide) to form water-mediated hydrogen bonds with Tyr106 in IKZF1 [5].The absence of the 4-amino group in Thalidomide-5'-O-C6-OH limits IKZF1 degradation, reducing immunomodulatory potency but retaining anti-angiogenic/teratogenic effects.

Properties

Product Name

Thalidomide-5'-O-C6-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexoxy)isoindole-1,3-dione

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C19H22N2O6/c22-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)21(18(13)25)15-7-8-16(23)20-17(15)24/h5-6,11,15,22H,1-4,7-10H2,(H,20,23,24)

InChI Key

RDGPRZVSZMTRIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.